![molecular formula C16H19N5O2 B15330650 N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine CAS No. 23946-37-4](/img/structure/B15330650.png)
N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is an organic compound known for its unique structure and properties It is characterized by the presence of an ethyl group, a nitrophenyl group, and a diazenyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-1,2-diaminobenzene. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various alkylating agents and catalysts are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl and diazenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Methyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Propyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
Uniqueness
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
23946-37-4 |
|---|---|
分子式 |
C16H19N5O2 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3 |
InChI 键 |
FSQJIWXKYDUEEP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)

![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
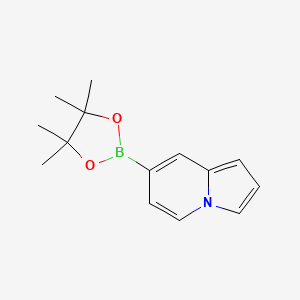

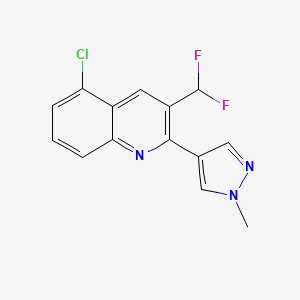
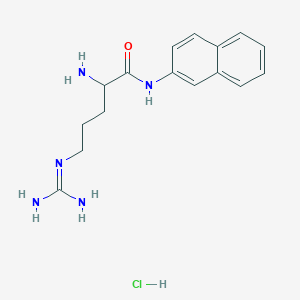
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
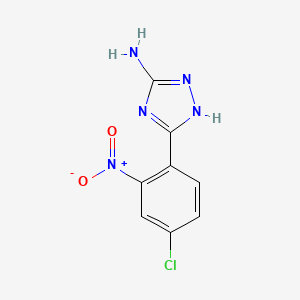
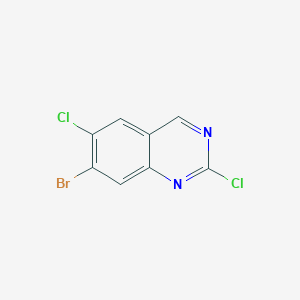

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
